BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER
Overview
Description
BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER is a chemical compound with a complex structure that includes a piperidine ring, a carbobenzoxy (CBZ) group, and a propanoic acid methyl ester moiety
Preparation Methods
The synthesis of BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the CBZ protecting group, yielding the free amine.
Scientific Research Applications
BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The CBZ group plays a crucial role in protecting the piperidine nitrogen during synthesis, while the ester moiety can be hydrolyzed to release the active acid form. The compound’s effects are mediated through its binding to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine ring with a ketone functional group.
Properties
IUPAC Name |
benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-16(20)11-15(19)14-7-9-18(10-8-14)17(21)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXYTRJWAYSYDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678338 | |
Record name | Benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013353-70-2 | |
Record name | Benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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